![molecular formula C17H23ClN2O2 B2832216 tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1822826-73-2](/img/structure/B2832216.png)
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features an indole moiety fused with a piperidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole ring followed by the construction of the spirocyclic piperidine ring. Key steps often involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable piperidine precursor under basic conditions, often using a strong base like sodium hydride.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-chloro-2-oxo-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
- tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
Uniqueness
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate stands out due to its specific substitution pattern and the presence of the tert-butyl protecting group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
tert-butyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOXAJCTRQTUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
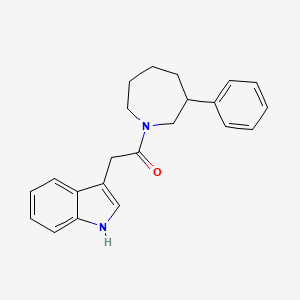
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)
![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2832135.png)
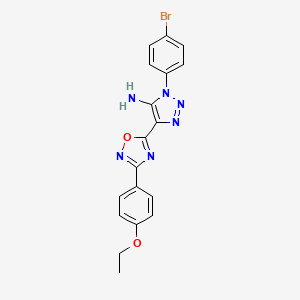
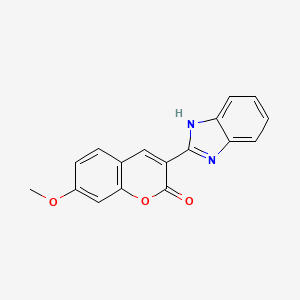
![4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832143.png)
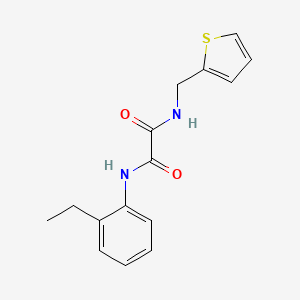
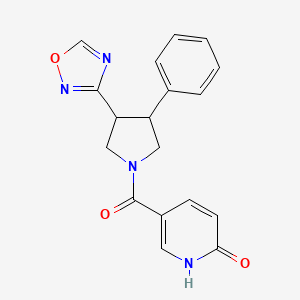
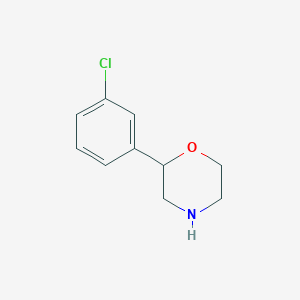
![methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate](/img/structure/B2832148.png)
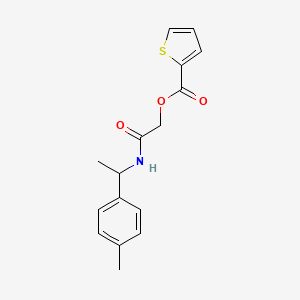


![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)
